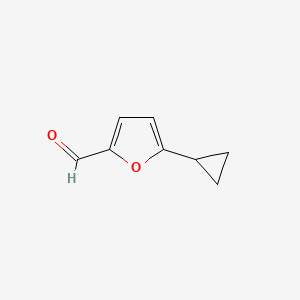

5-Cyclopropylfuran-2-carbaldehyde

Description

Properties

IUPAC Name |

5-cyclopropylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-5-7-3-4-8(10-7)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHANEOIBJTEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293358 | |

| Record name | 5-Cyclopropyl-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39763-81-0 | |

| Record name | 5-Cyclopropyl-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39763-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Cyclopropylfuran 2 Carbaldehyde and Its Advanced Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 5-Cyclopropylfuran-2-carbaldehyde reveals several logical disconnections that form the basis for potential synthetic strategies. The two primary appendages to the furan (B31954) core, the C2-formyl group and the C5-cyclopropyl group, are key points for disconnection.

Strategy A: Disconnection of the C-C bonds to the furan ring. This approach involves the initial formation of the furan ring, followed by the sequential introduction of the formyl and cyclopropyl (B3062369) groups. A primary disconnection can be made at the C5-cyclopropyl bond, leading back to a 5-halofuran-2-carbaldehyde intermediate and a cyclopropyl organometallic reagent. This suggests a cross-coupling reaction as a key step in the forward synthesis. nih.govlookchem.comresearchgate.net Further disconnection of the C2-formyl group would lead to 2-cyclopropylfuran (B3052243), which could be formylated, or to a simpler furan precursor.

Strategy B: Disconnection involving formation of the furan ring. This strategy envisions the construction of the furan ring from acyclic precursors that already contain the cyclopropyl and a latent aldehyde functionality. For instance, a Paal-Knorr approach would disconnect the furan ring to a 1,4-dicarbonyl compound bearing a cyclopropyl group. organic-chemistry.orgorganic-chemistry.orgalfa-chemistry.comwikipedia.orgrsc.org Similarly, a Feist-Bénary synthesis would lead back to an α-halo ketone and a β-dicarbonyl compound, one of which would need to incorporate the cyclopropyl moiety.

De Novo Synthesis Approaches to the Furan Nucleus

Cyclocondensation Reactions for Furan Ring Formation (e.g., Paal-Knorr, Feist-Bénary adaptations)

The Paal-Knorr synthesis is a powerful and direct method for preparing substituted furans from 1,4-dicarbonyl compounds under acidic conditions. organic-chemistry.orgorganic-chemistry.orgwikipedia.org For the synthesis of 5-Cyclopropylfuran-2-carbaldehyde, a plausible precursor would be a 1-cyclopropyl-1,4-dicarbonyl compound. The challenge lies in the synthesis of this specific dicarbonyl precursor.

The Feist-Bénary furan synthesis offers an alternative route, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. To target our molecule, one of the starting materials would need to possess a cyclopropyl group. For example, the reaction of a cyclopropyl-substituted β-dicarbonyl compound with an appropriate α-halo aldehyde or ketone could potentially yield the desired furan core.

Ring-Closing Metathesis Strategies for Furan Annulation

Ring-closing metathesis (RCM) has emerged as a versatile tool for the construction of various heterocyclic rings, including furans. pnas.orgrsc.orgnih.gov This strategy typically involves the cyclization of a diene precursor containing an oxygen atom in the tether. For the synthesis of a 2,5-disubstituted furan, a precursor with strategically placed alkenyl groups would be required. The subsequent aromatization of the initially formed dihydrofuran would lead to the furan ring. While powerful, the synthesis of the requisite diene precursor for 5-cyclopropylfuran-2-carbaldehyde could be complex.

Green Chemistry Principles in Furan Ring Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of furan synthesis, this includes the use of renewable starting materials, catalytic methods, and environmentally benign solvents. chim.it For example, the development of catalytic systems that can efficiently promote furan formation under mild conditions with high atom economy is a key area of research. While not specific to 5-cyclopropylfuran-2-carbaldehyde, the general advancements in green furan synthesis provide a valuable framework for developing more sustainable approaches.

Introduction of the Cyclopropyl Moiety at the C5 Position

The installation of the cyclopropyl group is a defining feature of the target molecule. This can be achieved either by incorporating it into the starting materials for ring formation or by introducing it onto a pre-formed furan ring.

Carbene/Carbenoid-Mediated Cyclopropanation Reactions

Carbene and carbenoid chemistry provide a direct method for the formation of cyclopropane (B1198618) rings through the addition to a double bond. In the context of our target molecule, a potential, though challenging, strategy could involve the cyclopropanation of a furan derivative. However, the aromatic nature of the furan ring makes it less reactive towards cyclopropanation compared to simple alkenes. Metal-catalyzed cyclopropanation reactions using diazo compounds are a common approach. audreyli.com The regioselectivity of such a reaction on a furan ring, particularly one already bearing a formyl group, would be a critical consideration.

An alternative and more plausible approach involves the introduction of the cyclopropyl group via a cross-coupling reaction. For instance, a Suzuki-Miyaura coupling of a 5-halofuran-2-carbaldehyde with cyclopropylboronic acid or its derivatives represents a highly convergent and widely applicable method. nih.govlookchem.comresearchgate.netnih.govjk-sci.com This strategy benefits from the commercial availability of cyclopropylboronic acid and the well-established protocols for Suzuki couplings on heterocyclic systems.

Another viable strategy is the formylation of 2-cyclopropylfuran. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a classic method for formylating electron-rich aromatic rings, including furans. organic-chemistry.orgwikipedia.orgyoutube.comyoutube.com The regioselectivity of this reaction on 2-cyclopropylfuran would be expected to favor formylation at the C5 position due to the directing effect of the oxygen atom and the steric bulk of the cyclopropyl group.

Donor-Acceptor Cyclopropane Chemistry Applications

Donor-acceptor (D-A) cyclopropanes are powerful and versatile building blocks in modern organic synthesis. nih.gov Their inherent ring strain and polarization, created by vicinal electron-donating and electron-accepting groups, facilitate a variety of ring-opening and cycloaddition reactions. nih.gov While direct cyclopropanation of a pre-formed furan ring is a common strategy, D-A cyclopropane chemistry offers an alternative pathway to construct highly functionalized furans from acyclic or different cyclic precursors. rsc.orgnih.gov

The general principle involves the reaction of a D-A cyclopropane with a suitable partner, where the cyclopropane acts as a three-carbon synthon. For instance, DBU-mediated ring expansion reactions of 2-acyl-3-arylcyclopropane-1,1-dicarbonitriles have been shown to produce multisubstituted furan derivatives. rsc.orgnih.gov This transformation proceeds through a regioselective ring-opening of the cyclopropane followed by an intramolecular annulation cascade. rsc.org Although not a direct synthesis of the parent 2-cyclopropylfuran, these methods highlight the utility of D-A cyclopropanes in assembling the furan core itself, which can then be further functionalized.

The reactivity of D-A cyclopropanes can be triggered by Lewis acids, transition metals, or even organic bases, leading to diverse outcomes. nih.govrsc.org For example, the 1,3-dipolar [3+2] cycloaddition of cyclopropanes with aldehydes is a direct and powerful method for synthesizing tetrahydrofuran (B95107) rings. rsc.org This underscores the potential for D-A cyclopropane chemistry to serve as a foundational strategy in the synthesis of complex furan-containing molecules.

Stereoselective Cyclopropyl Formation

Achieving stereocontrol in the formation of the cyclopropyl group is a critical aspect of modern asymmetric synthesis. While the specific stereoselective synthesis of 5-cyclopropylfuran-2-carbaldehyde is not extensively detailed in the provided results, general principles of enantioselective catalysis can be applied. For instance, catalytic asymmetric aldol (B89426) reactions, such as the one described by Hayashi and Ito using a chiral ferrocenylphosphine ligand and a gold(I) complex, demonstrate the potential for creating chiral centers adjacent to carbonyl groups. wikipedia.org

Furthermore, gold-catalyzed stereoselective olefin cyclopropanation has been reported, where propargyl esters serve as precursors to gold-vinylcarbene intermediates that react with alkenes. wikipedia.org The use of chiral ligands, such as (R)-DTBM-SEGPHOS, has led to excellent levels of enantioselectivity in these transformations. wikipedia.org Such strategies could conceivably be adapted to furan-containing substrates to install a chiral cyclopropyl group.

Installation and Functional Group Interconversion of the C2-Carbaldehyde

Once the 2-cyclopropylfuran core is established, the next crucial step is the introduction of the carbaldehyde group at the C2 position of the furan ring. This can be achieved through direct formylation or by oxidation of a precursor functional group.

Formylation Reactions on Furan Scaffolds

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including furans. cambridge.orgorganic-chemistry.orgwikipedia.org The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) reagent. cambridge.orgwikipedia.org These reagents combine in situ to form the electrophilic Vilsmeier reagent, a chloroiminium salt. cambridge.orgwikipedia.org

This electrophile then attacks the electron-rich furan ring, typically at the C2 position due to the directing effect of the ring oxygen. researchgate.net The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.org The Vilsmeier-Haack formylation is known for its high efficiency, with furan-2-carboxaldehydes being prepared in near-quantitative yields. researchgate.net This method is directly applicable to a 2-cyclopropylfuran substrate to install the C2-aldehyde.

| Reaction | Reagents | Substrate Scope | Key Feature |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes and heterocycles (e.g., furan, pyrrole, indole) cambridge.orgresearchgate.net | Forms an electrophilic chloroiminium salt for formylation wikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols | Ortho-formylation of phenols researchgate.net |

| TiCl₄/Dichloromethyl methyl ether | TiCl₄, Cl₂CHOCH₃ | Electron-rich aromatics (phenols, methoxybenzenes) researchgate.net | Formylation under Lewis acid conditions researchgate.net |

Selective Oxidation Pathways for Aldehyde Generation

An alternative to direct formylation is the selective oxidation of a precursor group at the C2 position. A common and synthetically useful precursor is the hydroxymethyl group, which can be present in 2-cyclopropyl-5-(hydroxymethyl)furan. The oxidation of furfuryl alcohols to their corresponding aldehydes is a well-established transformation.

Various oxidizing agents can be employed for this purpose. For example, the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) has been achieved with high selectivity using visible light-driven photocatalysis over titania or with mixed oxide catalysts. nih.govnih.gov While this example involves a more complex starting material, the underlying principle of selectively oxidizing the alcohol to an aldehyde is directly relevant. Other methods include the use of N-bromosuccinimide, pyridinium (B92312) chlorochromate, or electrochemical oxidation. d-nb.info Electrochemical flow cells, for instance, offer a reagent-free method for the anodic oxidation of furfuryl alcohols. d-nb.infoox.ac.ukresearchgate.net

| Method | Oxidant/System | Substrate | Product | Selectivity/Yield |

| Photocatalysis | Visible light, Titania (TiO₂) | 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | 87% selectivity at 59% conversion nih.gov |

| Mixed Oxide Catalysis | Ce-based mixed oxides, O₂, H₂O | 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | Up to 94% selectivity nih.gov |

| Photocatalysis | Visible light, ZnIn₂S₄ nanosheets, O₂ | 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | 70% selectivity at 95% conversion rsc.org |

| Electrochemical Flow Cell | Anodic oxidation | Furfuryl alcohols | Hydroxypyrones (after hydrolysis) | ~60% current efficiency d-nb.inforesearchgate.net |

Total Synthesis of 5-Cyclopropylfuran-2-carbaldehyde: Optimization of Reaction Conditions and Yields

A complete, optimized total synthesis of 5-cyclopropylfuran-2-carbaldehyde would involve a sequence of reactions, likely starting with the formation of a 2-cyclopropylfuran intermediate followed by C2-formylation. For example, a plausible route could begin with the cyclopropanation of a suitable furan precursor, followed by a Vilsmeier-Haack reaction.

Optimizing such a synthesis requires careful consideration of reaction parameters for each step. In the Vilsmeier-Haack step, for instance, temperature control is crucial. While the reaction often proceeds at or below room temperature, specific substrates may require heating to achieve completion. nih.gov The stoichiometry of the Vilsmeier reagent and the choice of solvent (e.g., dichlorobenzene, toluene) can also significantly impact the yield and purity of the final aldehyde. cambridge.org Post-reaction workup, involving controlled hydrolysis of the iminium intermediate and extraction, is critical for isolating the product in high yield.

Scalable and Sustainable Synthetic Routes

For any commercially relevant compound, the development of scalable and sustainable synthetic routes is paramount. A sustainable route for 5-cyclopropylfuran-2-carbaldehyde would prioritize the use of non-toxic, readily available starting materials and reagents, minimize waste generation, and aim for high atom economy.

The use of catalytic methods is central to green chemistry. For the oxidation pathway, employing heterogeneous catalysts like mixed oxides with oxygen as the oxidant and water as the solvent represents a significant step towards sustainability. nih.gov These catalysts can often be recovered and reused, as demonstrated by the consistent activity and selectivity of a mixed oxide catalyst over multiple runs in the oxidation of HMF. nih.gov Similarly, developing electrochemical flow processes for the oxidation step avoids the use of chemical oxidants altogether, reducing waste and improving safety. d-nb.inforesearchgate.net For the formylation step, while the classic Vilsmeier-Haack reaction is robust, exploring solvent-free mechanochemical methods, which have been successfully applied to other aromatic formylations, could offer a more sustainable alternative. researchgate.net The scalability of such reactions has been validated at the gram-scale level for certain substrates, indicating their potential for larger-scale production. researchgate.net

Chemical Reactivity and Mechanistic Studies of 5 Cyclopropylfuran 2 Carbaldehyde

Reactivity Profile of the Furan (B31954) Aromatic System

The furan ring in 5-Cyclopropylfuran-2-carbaldehyde is an electron-rich aromatic system, which predisposes it to electrophilic attack. However, the presence of the electron-withdrawing 2-carbaldehyde group significantly influences its reactivity and the orientation of incoming electrophiles.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic aromatic substitution on the furan nucleus is a cornerstone of its chemistry. In furan itself, substitution preferentially occurs at the C2 and C5 positions due to the superior stabilization of the cationic intermediate through resonance. quora.com When an electron-withdrawing group like a carbaldehyde is present at the C2 position, it deactivates the ring towards electrophilic attack, particularly at the adjacent C3 position. The cyclopropyl (B3062369) group at C5, being a weak electron-donating group, tends to direct incoming electrophiles to the adjacent C4 position. Consequently, electrophilic substitution on 5-Cyclopropylfuran-2-carbaldehyde is predicted to occur predominantly at the C4 position. This regioselectivity is a result of the combined electronic effects of the existing substituents, where the directing influence of the cyclopropyl group and the deactivating nature of the aldehyde group synergize to favor C4 substitution. While specific studies on 5-Cyclopropylfuran-2-carbaldehyde are limited, the general principles of EAS in substituted furans support this predicted outcome. quora.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-Cyclopropylfuran-2-carbaldehyde

| Position | Electronic Effects of Substituents | Predicted Reactivity |

| C3 | Deactivated by adjacent C2-aldehyde | Low |

| C4 | Activated by adjacent C5-cyclopropyl | High |

Nucleophilic Additions and Dearomatization Pathways (e.g., Diels-Alder reactions)

The furan ring can participate as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. rsc.org The aromatic character of furan, however, makes it less reactive as a diene compared to non-aromatic dienes. The reactivity of the furan ring in a Diels-Alder reaction is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups decrease it. In 5-Cyclopropylfuran-2-carbaldehyde, the electron-withdrawing aldehyde group at the 2-position is expected to reduce the HOMO energy of the furan ring, thereby decreasing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. Conversely, the electron-donating cyclopropyl group at the 5-position may slightly enhance its reactivity. Computational studies on substituted furans have shown that the presence of strong electron-donor groups significantly increases the reactivity of the furan system in Diels-Alder reactions. rsc.org

The regioselectivity of Diels-Alder reactions involving unsymmetrically substituted furans can be complex. For 2-substituted furans, the formation of "ortho" and "meta" cycloadducts is possible. mdpi.com The presence of the C2-aldehyde in 5-Cyclopropylfuran-2-carbaldehyde would likely favor the formation of the "meta" adduct due to steric hindrance and electronic factors. Furthermore, the stereoselectivity of the Diels-Alder reaction with furans often leads to the formation of the exo adduct as the thermodynamically more stable product, although the endo adduct may be formed initially under kinetic control. acs.orgrsc.org

Oxidative and Reductive Transformations of the Furan Ring

The furan ring is susceptible to both oxidative and reductive transformations. Oxidation of furan derivatives can lead to ring-opened products or other functionalized heterocycles. For instance, the oxidation of 2-furaldehydes can yield the corresponding 2-furoic acids. researchgate.net In the case of 5-Cyclopropylfuran-2-carbaldehyde, selective oxidation of the aldehyde group to a carboxylic acid is a feasible transformation, likely employing mild oxidizing agents to avoid degradation of the furan ring. The oxidation of other substituted 2-furaldehydes, such as 5-hydroxymethyl-2-furaldehyde, has been studied extensively, providing a basis for predicting the behavior of the target molecule. researchgate.netcsic.es

Reduction of the furan ring can be achieved under various conditions, leading to tetrahydrofuran (B95107) derivatives. For example, the hydrogenation of 5-ethyl-2-furaldehyde (B1582322) has been shown to proceed via initial reduction of the aldehyde, followed by hydrogenation of the furan ring to the corresponding tetrahydrofuran, and subsequent ring-opening under more forcing conditions. researchgate.net A similar pathway can be envisioned for 5-Cyclopropylfuran-2-carbaldehyde, where catalytic hydrogenation would likely first reduce the aldehyde to an alcohol, followed by saturation of the furan ring.

Transformations Involving the Cyclopropyl Group

The cyclopropyl group is a three-membered ring with significant ring strain, which imparts unique reactivity to the molecules containing it.

Strain-Release Reactions and Ring-Opening Pathways

Table 2: Potential Ring-Opening Reactions of the Cyclopropyl Group

| Reaction Type | Conditions | Potential Products |

| Hydrogenolysis | H₂, Metal Catalyst (e.g., Pd, Pt) | Linear alkyl furan derivatives |

| Acid-catalyzed opening | Strong Acid | Ring-opened furan derivatives with functionalization |

| Radical-initiated opening | Radical Initiator | Functionalized furan derivatives via radical intermediates |

Cyclopropyl as a Stereochemical Control Element

The rigid structure of the cyclopropyl group can influence the stereochemical outcome of reactions occurring at adjacent centers. While there is a lack of specific research on 5-Cyclopropylfuran-2-carbaldehyde in this context, studies on other systems have demonstrated the ability of a cyclopropyl group to act as a stereochemical control element. For example, the introduction of fluorine atoms into a cyclopropane (B1198618) ring has been used as a strategy to influence the conformation of molecules and their biological activity. nih.gov The defined spatial orientation of the cyclopropyl group in 5-Cyclopropylfuran-2-carbaldehyde could potentially direct the approach of reagents to the furan ring or the aldehyde, thereby influencing the stereoselectivity of addition reactions or other transformations. However, without experimental data, this remains a topic for further investigation.

Radical Reactions of the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocyclic ring, possesses significant ring strain, which can make it susceptible to ring-opening reactions under radical conditions. While radical reactions on cyclopropyl-containing compounds are a known area of organic synthesis, specific studies detailing radical-initiated transformations of the cyclopropyl moiety within 5-Cyclopropylfuran-2-carbaldehyde are not extensively documented in the surveyed literature. Conceptually, such reactions could be initiated by a radical species leading to a ring-opened intermediate, which could then be trapped or undergo further reactions. However, without specific research findings, this remains a theoretical possibility for this particular molecule.

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is the primary center for a wide array of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Grignard additions)

The electrophilic carbonyl carbon of the aldehyde is highly susceptible to attack by various carbon-based nucleophiles, providing powerful methods for carbon-carbon bond formation.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes into alkenes. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the driving force of the reaction. organic-chemistry.orgpressbooks.pub The stereochemical outcome often favors the Z-alkene when using non-stabilized ylides. libretexts.orglibretexts.org For 5-Cyclopropylfuran-2-carbaldehyde, this provides a direct route to various 2-(alkenyl)-5-cyclopropylfurans.

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. wikipedia.org This reaction is renowned for its high stereoselectivity, typically producing the (E)-alkene as the major product. wikipedia.orgalfa-chemistry.com The mechanism also involves an oxaphosphetane intermediate, and the byproducts (dialkyl phosphate (B84403) salts) are water-soluble, simplifying purification. wikipedia.orgalfa-chemistry.com

Grignard Additions: Grignard reagents (organomagnesium halides, R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. masterorganicchemistry.comyoutube.com The initial reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. youtube.com This reaction allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups to the carbon framework. libretexts.org The reaction of 5-Cyclopropylfuran-2-carbaldehyde with a Grignard reagent produces a secondary alcohol of the type (5-cyclopropylfuran-2-yl)(R)methanol. youtube.comlibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions with 5-Cyclopropylfuran-2-carbaldehyde This table is illustrative, showing expected products based on established reaction mechanisms.

| Reaction Type | Nucleophile/Reagent | Conditions | Expected Product |

|---|---|---|---|

| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | THF | 2-Cyclopropyl-5-(vinyl)furan |

| HWE | Triethyl phosphonoacetate | NaH, THF | Ethyl (E)-3-(5-cyclopropylfuran-2-yl)acrylate |

| Grignard | Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl ether 2. H₃O⁺ | 1-(5-Cyclopropylfuran-2-yl)ethanol |

| Grignard | Phenylmagnesium bromide (PhMgBr) | 1. THF 2. H₃O⁺ | (5-Cyclopropylfuran-2-yl)(phenyl)methanol |

Condensation and Imine Formation Reactions

The reaction of 5-Cyclopropylfuran-2-carbaldehyde with primary amines leads to the formation of imines (also known as Schiff bases) through a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com This process is typically reversible and often catalyzed by acid. youtube.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. youtube.com Protonation of the hydroxyl group followed by the elimination of water generates an iminium ion, which is then deprotonated to give the final imine product. youtube.com This reaction is fundamental for synthesizing a variety of derivatives.

Table 2: Condensation Reactions of 5-Cyclopropylfuran-2-carbaldehyde This table is illustrative, showing expected products based on established reaction mechanisms.

| Reagent | Product Type | Expected Product Structure |

|---|---|---|

| Aniline (C₆H₅NH₂) | Imine | N-(5-Cyclopropylfuran-2-ylmethylene)aniline |

| Hydroxylamine (NH₂OH) | Oxime | 5-Cyclopropylfuran-2-carbaldehyde oxime |

| Hydrazine (NH₂NH₂) | Hydrazone | 5-Cyclopropylfuran-2-carbaldehyde hydrazone |

Oxidation and Reduction Chemistry of the Carbaldehyde

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-cyclopropylfuran-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent).

Reduction: The aldehyde is easily reduced to a primary alcohol, (5-cyclopropylfuran-2-yl)methanol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reactions proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Table 3: Oxidation and Reduction of the Aldehyde Group This table is illustrative, showing expected products based on established reaction mechanisms.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | 5-Cyclopropylfuran-2-carboxylic acid |

| Reduction | NaBH₄, Methanol or LiAlH₄, Ether | (5-Cyclopropylfuran-2-yl)methanol |

Chemoselective and Regioselective Transformations of Multiple Functional Groups

The presence of multiple reactive sites in 5-Cyclopropylfuran-2-carbaldehyde—the aldehyde, the furan ring, and the cyclopropyl group—allows for the study of chemoselective and regioselective reactions.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. A prime example is the reduction of the aldehyde with sodium borohydride. youtube.com This reagent is mild enough to selectively reduce the aldehyde to an alcohol without affecting the furan ring or the cyclopropyl group. Conversely, reactions targeting the furan ring, such as certain electrophilic substitutions or Diels-Alder reactions, could potentially be performed under conditions that leave the aldehyde group intact, for instance, by first protecting it as an acetal (B89532).

Regioselectivity: This involves reaction at a specific position within a functional group or on the aromatic ring. For instance, electrophilic substitution on the furan ring (e.g., nitration or halogenation) would be expected to occur at specific positions (C3 or C4), directed by the existing substituents. The synthesis of related functionalized heterocycles often relies on highly regioselective steps, such as directed metalation followed by quenching with an electrophile, a strategy that could be applied to derivatives of 5-cyclopropylfuran. mdpi.comresearchgate.net

Cascade and Multicomponent Reaction Strategies

The aldehyde functionality makes 5-Cyclopropylfuran-2-carbaldehyde an excellent candidate for use in cascade and multicomponent reactions (MCRs), which are highly efficient processes that form complex molecules in a single step. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): In an MCR, three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all the starting materials. researchgate.net Aldehydes are common components in many named MCRs. For example, 5-Cyclopropylfuran-2-carbaldehyde could serve as the aldehyde component in the Biginelli reaction, reacting with a β-dicarbonyl compound (like ethyl acetoacetate) and urea (B33335) to form a complex dihydropyrimidinone. rsc.org Similarly, it could be used in the Povarov reaction (an aza-Diels-Alder reaction) or the Ugi four-component reaction to generate diverse heterocyclic scaffolds. nih.gov

Cascade Reactions: These are processes involving two or more sequential reactions where the product of the first step is the substrate for the next, all occurring under the same reaction conditions without the isolation of intermediates. A transformation involving 5-Cyclopropylfuran-2-carbaldehyde could be designed where an initial reaction at the aldehyde (e.g., a Knoevenagel condensation) generates an activated alkene, which then undergoes an intramolecular cyclization involving the furan ring or a substituent.

Derivatization Strategies and Applications in Complex Molecule Synthesis

Construction of Advanced Heterocyclic and Polycyclic Scaffolds

The strategic placement of reactive sites in 5-cyclopropylfuran-2-carbaldehyde makes it an ideal precursor for the synthesis of diverse heterocyclic and polycyclic systems. The aldehyde group readily participates in condensation reactions, while the furan (B31954) ring can undergo various transformations, including cycloadditions and ring-opening/rearrangement reactions.

Multi-component reactions (MCRs) are a powerful tool for rapidly building molecular complexity from simple starting materials. researchgate.net For instance, the aldehyde functionality of 5-cyclopropylfuran-2-carbaldehyde can react with an amine and a nucleophile in a one-pot synthesis to generate highly substituted heterocyclic scaffolds. This approach is efficient, atom-economical, and allows for the introduction of multiple points of diversity. researchgate.net

The furan moiety can act as a diene in Diels-Alder reactions, providing access to oxabicyclic systems. Subsequent manipulation of these adducts can lead to the formation of complex polycyclic frameworks. Furthermore, the cyclopropyl (B3062369) group can influence the stereochemical outcome of these reactions and can be further functionalized to introduce additional complexity.

The synthesis of pyrazolopyridine derivatives is another area where furan-based aldehydes are utilized, leading to compounds with potential neuroprotective applications. nih.gov While not directly involving 5-cyclopropylfuran-2-carbaldehyde, the methodologies for constructing such scaffolds often rely on the reactivity of heterocyclic aldehydes. nih.gov Polycyclic compounds, in general, are considered valuable starting points in medicinal chemistry for developing multi-functional drugs. nih.govnih.gov

Medicinal Chemistry Scaffold Design using 5-Cyclopropylfuran-2-carbaldehyde

In medicinal chemistry, the design of novel molecular scaffolds is crucial for the development of new therapeutic agents. The unique structural features of 5-cyclopropylfuran-2-carbaldehyde make it an attractive starting point for creating diverse and biologically relevant scaffolds.

The combination of the furan ring, a known pharmacophore present in many bioactive molecules, with the lipophilic and conformationally constrained cyclopropyl group offers a distinct chemical space for drug discovery. The aldehyde group serves as a handle for introducing various functional groups and for building larger, more complex molecules.

One common strategy involves the use of 5-cyclopropylfuran-2-carbaldehyde in the synthesis of chalcone-like structures. nih.gov Chalcones, characterized by an α,β-unsaturated ketone system, are recognized as privileged scaffolds in medicinal chemistry due to their broad range of biological activities. nih.gov The Claisen-Schmidt condensation of 5-cyclopropylfuran-2-carbaldehyde with an appropriate ketone would yield a cyclopropyl-furan-containing chalcone, a novel scaffold for further derivatization.

Furthermore, the principles of privileged scaffold-based drug design, as seen with chromenopyridines and piperazinediones, can be applied to derivatives of 5-cyclopropylfuran-2-carbaldehyde. mdpi.comnih.gov By reacting the aldehyde with various building blocks, libraries of compounds with diverse heterocyclic cores can be generated, increasing the probability of identifying hits in biological screens. The chromone (B188151) scaffold, for example, is a key component in many medicinally important compounds. researchgate.net

Table 1: Potential Medicinal Chemistry Scaffolds from 5-Cyclopropylfuran-2-carbaldehyde

| Starting Material | Reagents | Resulting Scaffold Core | Potential Applications (Structural Class) |

| 5-Cyclopropylfuran-2-carbaldehyde | Acetophenone derivative, base | Cyclopropyl-furyl-chalcone | Pro-inflammatory and cancer-related pathway modulators |

| 5-Cyclopropylfuran-2-carbaldehyde | Amino-heterocycle, activating agent | Cyclopropyl-furyl-imidazo[1,2-a]pyridine analog | Kinase inhibitors, CNS agents |

| 5-Cyclopropylfuran-2-carbaldehyde | Malononitrile, base | Cyclopropyl-furyl-dihydropyridine derivative | Calcium channel modulators |

| 5-Cyclopropylfuran-2-carbaldehyde | Hydrazine derivative | Cyclopropyl-furyl-pyrazole | Anti-inflammatory agents, kinase inhibitors |

Development of Polymer Precursors and Monomers

The aldehyde functionality and the furan ring of 5-cyclopropylfuran-2-carbaldehyde provide opportunities for its use in polymer chemistry. The aldehyde can be converted into various polymerizable groups, such as vinyl or acrylic moieties, through standard organic transformations. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction could introduce a double bond, creating a styrenic or acrylic-type monomer.

The furan ring itself can participate in polymerization reactions. For instance, furan derivatives can undergo Diels-Alder polymerization with bismaleimides to form thermally reversible crosslinked polymers. The cyclopropyl group would remain as a pendant group on the polymer backbone, influencing the physical properties of the resulting material, such as its glass transition temperature and solubility.

Furthermore, the aldehyde group can be used in the synthesis of condensation polymers. For example, reaction with diamines could lead to the formation of polyimines (Schiff base polymers), which can have interesting electronic and optical properties.

Chiral Derivatization and Asymmetric Synthesis

The prochiral nature of the aldehyde group in 5-cyclopropylfuran-2-carbaldehyde makes it a suitable substrate for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric purity.

Organocatalysis has emerged as a powerful tool for asymmetric transformations. Chiral secondary amines, for instance, can catalyze the enantioselective α-functionalization of aldehydes. While direct application on 5-cyclopropylfuran-2-carbaldehyde is not extensively documented, similar heterocyclic aldehydes have been successfully employed in asymmetric aldol (B89426) and Michael reactions. researchgate.net For example, organocatalytic methods have been developed for the asymmetric synthesis of functionalized cyclohexanes with multiple stereocenters. nih.gov

Another approach involves the use of chiral auxiliaries. The aldehyde can be reacted with a chiral auxiliary to form a chiral intermediate, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary provides the enantiomerically enriched product. The synthesis of C2-symmetrical 2,5-disubstituted pyrrolidines, which are valuable ligands and synthons, often starts from chiral precursors and involves stereoselective steps. nih.gov

Table 2: Potential Asymmetric Transformations of 5-Cyclopropylfuran-2-carbaldehyde

| Reaction Type | Chiral Catalyst/Auxiliary | Potential Product |

| Asymmetric Aldol Reaction | Proline or its derivatives | Chiral β-hydroxy ketone |

| Asymmetric Michael Addition | Chiral secondary amine (e.g., diarylprolinol silyl (B83357) ether) | Chiral γ-keto ester or nitroalkane |

| Asymmetric Allylation/Crotylation | Chiral borane (B79455) or silane (B1218182) reagent | Chiral homoallylic alcohol |

| Reductive Amination with Chiral Amine | Chiral amine, reducing agent | Chiral secondary amine |

Ligand Design for Coordination Chemistry

The design of new ligands is fundamental to the development of coordination complexes with tailored properties for applications in catalysis, materials science, and medicine. nih.gov 5-Cyclopropylfuran-2-carbaldehyde can be readily modified to create a variety of multidentate ligands.

The aldehyde group is a versatile handle for introducing coordinating atoms. For example, condensation with a primary amine containing another donor group (e.g., a pyridine (B92270) or an alcohol) leads to the formation of a Schiff base ligand. The resulting imine nitrogen and the other donor atom, along with the furan oxygen, can coordinate to a metal center. The cyclopropyl group can influence the steric and electronic properties of the ligand and, consequently, the coordination geometry and reactivity of the metal complex.

The synthesis of coordination polymers using ligands derived from carbaldehydes is an active area of research. For instance, 5-aminopyridine-2-carboxylic acid has been used to construct coordination polymers with interesting magnetic and luminescent properties. nih.govresearchgate.net Similarly, ligands derived from 5-cyclopropylfuran-2-carbaldehyde could be employed to create novel metal-organic frameworks (MOFs) or coordination polymers. The cyclopropyl group could play a role in templating the structure of the resulting network.

Theoretical and Computational Chemistry Studies of 5 Cyclopropylfuran 2 Carbaldehyde

Quantum Chemical Investigations of Electronic Structure and Bonding

A quantum chemical investigation of 5-Cyclopropylfuran-2-carbaldehyde would typically employ methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory). These studies would aim to elucidate the molecule's electronic properties. Key areas of investigation would include the distribution of electron density, the nature of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the calculation of molecular electrostatic potential (MEP) maps.

These analyses would provide insight into the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis could further dissect the bonding, revealing details about hybridization, donor-acceptor interactions, and the delocalization of electrons between the furan (B31954) ring, the cyclopropyl (B3062369) group, and the aldehyde functional group.

Conformational Analysis and Stereochemical Insights

The rotational freedom between the furan ring and the cyclopropyl group, as well as between the furan ring and the aldehyde group, suggests the existence of multiple conformers for 5-Cyclopropylfuran-2-carbaldehyde. A computational conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds. This process identifies the various stable conformers (local energy minima) and the transition states that separate them.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical studies are invaluable for mapping out the pathways of chemical reactions. For 5-Cyclopropylfuran-2-carbaldehyde, this could involve modeling its participation in reactions such as oxidations, reductions, or condensations involving the aldehyde group. Computational chemists would use methods to locate the transition state structures for each step of a proposed mechanism.

By calculating the activation energies (the energy difference between reactants and transition states), the rate-determining step of a reaction can be identified. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations would confirm that a located transition state correctly connects the reactants and products, providing a complete and detailed picture of the reaction pathway at a molecular level.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting various spectroscopic properties. For 5-Cyclopropylfuran-2-carbaldehyde, these predictions would be benchmarked against experimental data if available.

NMR: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated, aiding in the interpretation of experimental NMR spectra and confirming structural assignments.

IR: The vibrational frequencies and their corresponding intensities can be computed. This generates a theoretical infrared spectrum, where specific peaks can be assigned to the vibrational modes of the molecule (e.g., C=O stretch of the aldehyde, C-H stretches of the cyclopropyl group).

UV-Vis: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions, predicting the absorption wavelengths (λmax) in the ultraviolet-visible spectrum. This helps understand the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

To understand the behavior of 5-Cyclopropylfuran-2-carbaldehyde in a realistic chemical environment, molecular dynamics (MD) simulations would be performed. These simulations model the movement of the molecule and surrounding solvent molecules over time.

MD studies can reveal how solvents influence conformational preferences, for instance, whether a polar or nonpolar solvent stabilizes a particular conformer. They also provide insights into intermolecular interactions, such as hydrogen bonding between the aldehyde oxygen and protic solvent molecules. This information is crucial for understanding reaction kinetics and solubility.

Chemoinformatics and Machine Learning Applications in Reaction Outcome Prediction

In the realm of chemoinformatics, the structural features of 5-Cyclopropylfuran-2-carbaldehyde would be encoded into molecular descriptors. These descriptors quantify its physicochemical properties, topology, and electronic features. This numerical representation could then be used in broader machine learning models.

If this molecule were part of a larger dataset of reactants, these models could be trained to predict the outcomes of various reactions, identify potential new reactions, or estimate properties like bioactivity or toxicity based on its structural similarity to other compounds in the database. However, specific models predicting reactions for this individual compound are not available without being part of a larger-scale study.

Advanced Analytical Methodologies in Research Contexts

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of "5-Cyclopropylfuran-2-carbaldehyde," providing unequivocal confirmation of its elemental composition and that of its derivatives. By measuring mass-to-charge ratios with high accuracy (typically with an error of less than 5 ppm), HRMS allows for the determination of a molecule's exact molecular formula. This capability is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the context of reaction monitoring, techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are employed. nih.gov An LC-HRMS system can track the consumption of "5-Cyclopropylfuran-2-carbaldehyde" and the emergence of products in real-time or through time-point sampling. nih.gov This allows researchers to optimize reaction conditions such as temperature, pressure, and catalyst loading. For product characterization, HRMS coupled with tandem mass spectrometry (MS/MS) helps in elucidating the structure of novel derivatives by analyzing their fragmentation patterns. For instance, in a forced degradation study of a related furan (B31954) derivative, 5-hydroxymethyl-2-furaldehyde (5-HMF), LC-HRMS was instrumental in identifying and characterizing various degradation products, showcasing the power of this technique to map chemical transformations. nih.gov

A typical HRMS analysis of "5-Cyclopropylfuran-2-carbaldehyde" would involve confirming its molecular ion peak against the calculated exact mass.

Table 1: Representative HRMS Data for 5-Cyclopropylfuran-2-carbaldehyde

| Parameter | Value |

| Molecular Formula | C₈H₈O₂ |

| Calculated Exact Mass | 136.05243 u |

| Observed m/z (e.g., [M+H]⁺) | 137.06021 |

| Mass Accuracy | < 5 ppm |

| Ionization Mode | Electrospray Ionization (ESI) |

Advanced NMR Spectroscopy for Structural Elucidation of Complex Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of "5-Cyclopropylfuran-2-carbaldehyde" and its derivatives in solution. While one-dimensional ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are essential for assembling complex molecular architectures.

These advanced experiments include:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of protons within the cyclopropyl (B3062369) and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C), assigning each carbon to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of a molecule, such as linking the cyclopropyl substituent to the furan ring at the C5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of atoms, which aids in confirming stereochemistry and conformational preferences.

These techniques are vital when "5-Cyclopropylfuran-2-carbaldehyde" is converted into more complex derivatives, allowing for unambiguous assignment of all atoms in the new structure. Similar approaches have been used to characterize complex triazole derivatives and degradation products of other furan compounds. nih.govmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Cyclopropylfuran-2-carbaldehyde

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aldehyde (CHO) | ~9.5 | ~178 | H-aldehyde → C2, C3 |

| Furan H3 | ~7.2 | ~122 | H3 → C2, C4, C5 |

| Furan H4 | ~6.3 | ~110 | H4 → C2, C3, C5 |

| Cyclopropyl CH | ~2.1 | ~9 | CH → C4, C5 (Furan) |

| Cyclopropyl CH₂ | ~1.0-1.2 | ~10 | CH₂ → C5 (Furan), CH (Cyclopropyl) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the most definitive, high-resolution structural information for crystalline materials by mapping electron density to determine the precise three-dimensional arrangement of atoms in a crystal lattice. nih.gov While "5-Cyclopropylfuran-2-carbaldehyde" is a liquid at room temperature, this technique is invaluable for analyzing its solid derivatives or co-crystals.

Should a reaction involving "5-Cyclopropylfuran-2-carbaldehyde" yield a crystalline product, X-ray crystallography can:

Unambiguously determine its molecular structure , confirming connectivity and bond lengths/angles in the solid state.

Establish the absolute stereochemistry of chiral centers, which is crucial in asymmetric synthesis where specific enantiomers or diastereomers are targeted.

Reveal intermolecular interactions such as hydrogen bonding and π-stacking, which govern the crystal packing and can influence the material's physical properties.

The power of this technique is demonstrated in its widespread use in drug discovery to visualize how ligands bind to protein targets and to elucidate complex reaction intermediates that can be trapped in a crystalline form. nih.govnih.gov Although specific crystallographic data for derivatives of "5-Cyclopropylfuran-2-carbaldehyde" are not widely published, this method remains the gold standard for solid-state structural verification in synthetic chemistry research.

Chromatographic Techniques for Reaction Purity and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for both analytical and preparative purposes in research involving "5-Cyclopropylfuran-2-carbaldehyde." They are used to separate the compound from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of "5-Cyclopropylfuran-2-carbaldehyde" samples. researchgate.net A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net A UV detector set to the compound's λmax (~280 nm) allows for quantification. The area of the peak corresponding to the compound is compared to the total area of all peaks to calculate its purity. HPLC methods can be validated to ensure high specificity, with detection limits often in the sub-microgram per milliliter range. researchgate.net

Gas Chromatography (GC): Due to its volatility, "5-Cyclopropylfuran-2-carbaldehyde" is also well-suited for analysis by GC. A sample is vaporized and passed through a capillary column, with separation based on boiling point and interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification, providing excellent sensitivity. GC is particularly useful for monitoring reaction progress where small aliquots can be quickly analyzed to determine the ratio of starting material to product.

Table 3: Representative HPLC Purity Analysis

| Component | Retention Time (min) | Peak Area | Area % |

| Impurity 1 | 2.54 | 15,800 | 0.35 |

| 5-Cyclopropylfuran-2-carbaldehyde | 4.81 | 4,512,500 | 99.50 |

| Impurity 2 | 5.23 | 6,780 | 0.15 |

| Total | 4,535,080 | 100.00 |

In Situ Spectroscopic Techniques for Kinetic and Mechanistic Studies

In situ spectroscopic techniques allow researchers to observe chemical reactions as they happen, providing a continuous stream of data without the need for quenching and sampling. This is invaluable for understanding reaction kinetics and identifying transient, unstable intermediates that would be missed by conventional analysis.

For reactions involving "5-Cyclopropylfuran-2-carbaldehyde," techniques such as in situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be employed. A probe is inserted directly into the reaction vessel, and spectra are collected at regular intervals. By monitoring the characteristic vibrational bands of functional groups, one can track the disappearance of reactants and the appearance of products over time. For example, the decrease in the intensity of the aldehyde C=O stretch (around 1670 cm⁻¹) of "5-Cyclopropylfuran-2-carbaldehyde" and the simultaneous growth of a new band could be used to calculate the reaction rate.

These methods provide deep mechanistic insight, helping to validate proposed reaction pathways. While specific in situ studies on this compound are not prominent in the literature, kinetic studies on related furanaldehydes have been performed, often using relative rate techniques with GC analysis, to understand their atmospheric reactions, highlighting the scientific interest in the reactivity of this class of compounds. researchgate.net

Emerging Research Applications of 5 Cyclopropylfuran 2 Carbaldehyde Derivatives

Role in Heterogeneous and Homogeneous Catalysis

The furan (B31954) scaffold, particularly when functionalized at the 2 and 5 positions, is a versatile platform for the design of novel catalysts and for undergoing catalytic transformations into valuable chemicals. While specific studies on the catalytic applications of 5-Cyclopropylfuran-2-carbaldehyde are limited, the broader family of 5-substituted furfurals serves as a strong indicator of its potential.

In the realm of homogeneous catalysis , ruthenium pincer complexes have been effectively used for the direct oxidation of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into their corresponding carboxylic acids, furoic acid and furan-2,5-dicarboxylic acid (FDCA), using water as a mild oxidant. exlibrisgroup.com This process is significant for its simultaneous production of pure hydrogen gas, a clean energy carrier. exlibrisgroup.com It is conceivable that derivatives of 5-Cyclopropylfuran-2-carbaldehyde could be employed in similar catalytic systems to produce 5-cyclopropylfuroic acid, a potentially valuable building block for pharmaceuticals and specialty polymers.

In heterogeneous catalysis , palladium-catalyzed reactions have been developed for the direct C-H alkylation of furans, offering a streamlined route to α-alkylfurans which are prevalent in many pharmaceutical compounds. rsc.org Furthermore, copper(II) Schiff-base complexes immobilized on silica (B1680970) have been shown to be effective nanocatalysts for the synthesis of 2-(5-substituted phenyl)furan-2-carboxaldehyde derivatives. researchgate.net These examples suggest that 5-Cyclopropylfuran-2-carbaldehyde could serve as a substrate in various cross-coupling reactions to generate a library of novel compounds with potential applications in medicinal chemistry and materials science.

Table 1: Catalytic Transformations of Furan-2-carbaldehyde Derivatives

| Catalyst System | Furan Substrate | Product | Application of Product |

| Ruthenium Pincer Complex | Furfural / 5-Hydroxymethylfurfural | Furoic Acid / Furan-2,5-dicarboxylic acid | Polymer precursor, pharmaceutical intermediate |

| Palladium / Xantphos | Methyl furan-2-carboxylate | Methyl 5-(tetrahydro-2H-pyran-4-yl)furan-2-carboxylate | Pharmaceutical scaffold |

| Immobilized Cu(II) Schiff-base | Furan-2-carboxaldehyde | 2-(5-Substituted phenyl)furan-2-carboxaldehyde | Precursor for bioactive molecules |

Applications in the Design of Advanced Materials Precursors

Furan derivatives are recognized as valuable bio-based building blocks for the synthesis of advanced materials, including polymers with unique optoelectronic and biodegradable properties. The incorporation of a cyclopropyl (B3062369) group in 5-Cyclopropylfuran-2-carbaldehyde offers an intriguing prospect for tailoring the properties of such materials.

Research has demonstrated that 5-alkoxy-2(5H)-furanones, which can be synthesized from furfural through a photochemical reaction, undergo cationic ring-opening copolymerization with oxiranes. rsc.org This process yields polymers containing both ester and acetal (B89532) moieties in their main chain, rendering them susceptible to degradation via acid hydrolysis. rsc.org This highlights a potential pathway for creating novel, degradable polymers from 5-Cyclopropylfuran-2-carbaldehyde.

Furthermore, furan units are being explored for their integration into conjugated polymers for optoelectronic applications . For instance, para-azaquinodimethane (p-AQM) based quinoidal–donor alternating copolymers have been synthesized, where the donor unit can be comprised of furan or thiophene (B33073) segments. rsc.orgsemanticscholar.org These materials exhibit tunable bandgaps and have been investigated for their transport properties in field-effect transistors and as electron donor materials in solar cells. rsc.orgsemanticscholar.org The unique electronic and steric properties of the cyclopropyl group in 5-Cyclopropylfuran-2-carbaldehyde could be harnessed to fine-tune the optoelectronic characteristics of such polymers.

Table 2: Furan-based Precursors for Advanced Materials

| Furan Precursor | Polymerization Method | Resulting Polymer Type | Potential Application |

| 5-alkoxy-2(5H)-furanones | Cationic ring-opening copolymerization | Degradable polyesters with acetal linkages | Biodegradable plastics, drug delivery |

| Furan-containing p-AQM monomers | Stille or Suzuki polymerization | Quinoidal–donor alternating copolymers | Organic photovoltaics, field-effect transistors |

Photochemistry and Photoredox Catalysis involving Furan Derivatives

The inherent photoreactivity of the furan ring makes its derivatives, including 5-Cyclopropylfuran-2-carbaldehyde, interesting candidates for photochemical transformations and as substrates in photoredox catalysis.

Studies have shown that 5-halo-substituted furan-2-carbaldehydes, such as 5-bromo- and 5-iodo-furan-2-carbaldehyde, can undergo photochemical arylation when irradiated in the presence of an aromatic solvent like benzene (B151609). researchgate.netresearchgate.net This provides a metal-free method for the synthesis of 5-aryl-2-furaldehydes. It is plausible that 5-Cyclopropylfuran-2-carbaldehyde could participate in similar photochemical reactions, offering alternative synthetic routes to novel derivatives.

Photoredox catalysis has emerged as a powerful tool for organic synthesis, and while direct examples involving furan-2-carbaldehydes are still emerging, the potential is evident. For example, methods for the direct H/D exchange in aldehydes via photoredox catalysis have been developed, although furfural itself was not included in the scope of substrates tested in some studies. mdpi.comresearchgate.net The development of photoredox-catalyzed reactions for the functionalization of the aldehyde group or the furan ring of 5-Cyclopropylfuran-2-carbaldehyde could open up new avenues for its application. The photochemical cycloaddition of furan with benzene is also a known reaction, highlighting the diverse photochemical reactivity of the furan core. rsc.org

Bio-conjugation Strategies and Chemical Probe Development

The furan-2-carbaldehyde scaffold is a valuable starting point for the synthesis of molecules with biological activity, making its derivatives, including those of 5-Cyclopropylfuran-2-carbaldehyde, attractive for the development of chemical probes and for bio-conjugation strategies.

While direct bio-conjugation studies with 5-Cyclopropylfuran-2-carbaldehyde are yet to be reported, the aldehyde functionality is a versatile handle for forming covalent linkages with biomolecules. For instance, it can readily react with amino groups on proteins to form Schiff bases, which can be further stabilized by reduction.

More broadly, derivatives of 5-substituted furan-2-carbaldehydes are actively being explored for their therapeutic potential. For example, thiosemicarbazone derivatives of furan-2-carbaldehyde have been synthesized and evaluated for their biological activities. researchgate.net In another study, derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde were designed and synthesized as potential antitumor agents, with some compounds showing superior activity to established drugs like 5-fluorouracil (B62378) and cisplatin (B142131) in preclinical models. researchgate.net These examples underscore the potential of using the 5-Cyclopropylfuran-2-carbaldehyde core to develop novel chemical probes for investigating biological processes or as leads for new therapeutic agents.

Chemo-sensing and Recognition Platform Development

The development of selective and sensitive chemosensors is a critical area of research, and furan-based compounds have shown considerable promise in this field. The unique electronic properties and ability to participate in hydrogen bonding and metal coordination make the furan ring an excellent component for the design of molecular sensors.

Derivatives of furan have been incorporated into chemosensors for the detection of various analytes, including metal ions. For instance, benzofuran (B130515) and naphthofuran-based chemosensors have been developed for the fluorescent detection of metal ions. chemisgroup.us The sensing mechanism often relies on processes such as intramolecular charge transfer (ICT), which can be modulated by the binding of the analyte to the sensor molecule. chemisgroup.us

The aldehyde group in 5-Cyclopropylfuran-2-carbaldehyde can be readily converted into a Schiff base by condensation with an appropriate amine. This Schiff base can then act as a recognition site for specific analytes. The cyclopropyl group, with its unique electronic and steric properties, could influence the selectivity and sensitivity of such a sensor. By carefully designing the molecular structure, it is anticipated that derivatives of 5-Cyclopropylfuran-2-carbaldehyde could be developed into novel colorimetric or fluorescent chemosensors for a range of ions and small molecules.

Future Directions and Challenges in 5 Cyclopropylfuran 2 Carbaldehyde Research

Development of Novel and Highly Efficient Synthetic Pathways

Key areas of focus include:

Catalytic C-H Activation: Direct functionalization of the furan (B31954) ring through transition-metal-catalyzed C-H activation presents a highly attractive strategy. This approach could significantly shorten synthetic sequences and improve atom economy by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The implementation of continuous flow reactors offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, enhanced safety, and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of 5-cyclopropylfuran-2-carbaldehyde could offer unparalleled selectivity and milder reaction conditions, contributing to more sustainable manufacturing processes.

Exploration of Unconventional Reactivity and Transformations

The inherent reactivity of the furan ring, coupled with the strain of the cyclopropyl (B3062369) group, suggests that 5-cyclopropylfuran-2-carbaldehyde may participate in a variety of novel chemical transformations. Future research will likely focus on uncovering and harnessing this unique reactivity to access new molecular architectures.

Potential areas of exploration include:

Ring-Opening and Rearrangement Reactions: The strained cyclopropyl ring can be susceptible to ring-opening under various conditions (e.g., acid, base, or metal catalysis), potentially leading to the formation of diverse acyclic or rearranged cyclic products.

Diels-Alder and other Cycloaddition Reactions: The furan moiety can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures. The influence of the cyclopropyl substituent on the stereoselectivity and reactivity of these cycloadditions is an area ripe for investigation.

Photochemical Transformations: The conjugated system of 5-cyclopropylfuran-2-carbaldehyde may exhibit interesting photochemical behavior, opening avenues for light-induced reactions to generate novel compounds.

Integration into Sustainable and Circular Economy Chemical Processes

In line with the growing emphasis on green chemistry, a significant future direction for 5-cyclopropylfuran-2-carbaldehyde research is its integration into sustainable and circular economic models. This involves considering the entire lifecycle of the compound, from its synthesis to its end-of-life.

Key aspects of this integration include:

Renewable Feedstocks: Investigating the synthesis of 5-cyclopropylfuran-2-carbaldehyde from biomass-derived starting materials would significantly enhance its sustainability profile.

Catalyst Recovery and Reuse: For catalytic processes, developing methods for the efficient recovery and reuse of catalysts is crucial for minimizing waste and reducing costs.

Biodegradability and Recyclability: Designing derivatives of 5-cyclopropylfuran-2-carbaldehyde that are biodegradable or can be readily recycled back into valuable chemical feedstocks is a long-term goal for achieving a circular economy.

Advanced Computational Design of New Derivatives with Desired Properties

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery of new 5-cyclopropylfuran-2-carbaldehyde derivatives with tailored properties. By using in silico methods, researchers can predict the physicochemical and biological properties of virtual compounds, thereby prioritizing synthetic efforts on the most promising candidates. nih.gov

Key applications of computational design include:

Structure-Activity Relationship (SAR) Studies: Computational models can be used to elucidate the relationship between the molecular structure of derivatives and their biological activity, guiding the design of more potent and selective compounds.

Pharmacophore Modeling: Identifying the key structural features required for a desired biological interaction can help in the rational design of new derivatives with improved efficacy.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds can help to identify potential liabilities early in the drug discovery process.

Addressing Scale-Up and Process Intensification Methodologies

For any promising compound to transition from the laboratory to industrial application, the challenges of scale-up and process intensification must be addressed. This involves developing robust and economically viable processes for the large-scale production of 5-cyclopropylfuran-2-carbaldehyde.

Key considerations for scale-up include:

Process Optimization: Thorough optimization of reaction parameters, including solvent selection, catalyst loading, and purification methods, is essential for maximizing yield and minimizing costs on a larger scale.

Heat and Mass Transfer: As reaction volumes increase, efficient heat and mass transfer become critical for maintaining reaction control and ensuring consistent product quality.

Process Analytical Technology (PAT): The implementation of real-time monitoring and control technologies can help to ensure process robustness and facilitate continuous improvement.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Cyclopropylfuran-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclopropanation of furan derivatives or aldehyde functionalization. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using transition-metal catalysts (e.g., Rh or Cu) with diazo compounds. Optimization includes controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of reagents to minimize side reactions like ring-opening . Characterization via H/C NMR and GC-MS is critical to confirm purity (>95%) and structural integrity .

Q. What safety precautions are essential when handling 5-Cyclopropylfuran-2-carbaldehyde in the lab?

- Methodological Answer : Based on structurally similar aldehydes (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde), use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid inhalation of vapors (LC₅₀ data unavailable) and skin contact (potential sensitization, H317). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizers .

Q. How can researchers validate the structural identity of 5-Cyclopropylfuran-2-carbaldehyde?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H NMR for aldehyde proton (~9.8 ppm) and cyclopropyl protons (δ 0.8–1.5 ppm).

- IR : Confirm C=O stretch (~1700 cm⁻¹) and furan ring vibrations (1600–1500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (m/z ≈ 136.14) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling address gaps in toxicological data for 5-Cyclopropylfuran-2-carbaldehyde?

- Methodological Answer : Use QSAR models (e.g., EPA’s TEST) to predict acute oral toxicity (LD₅₀) and ecotoxicity. Molecular docking can assess interactions with cytochrome P450 enzymes, identifying potential metabolic pathways. Experimental validation via Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity) is recommended due to limited in vivo data .

Q. What strategies improve the stability of 5-Cyclopropylfuran-2-carbaldehyde in aqueous solutions for biological assays?

- Methodological Answer : Stabilize the aldehyde group by:

- pH Control : Maintain pH 6–7 to slow hydrolysis.

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility.

- Lyophilization : Store as a lyophilized powder and reconstitute fresh before use. Monitor degradation via HPLC with UV detection (λ = 280 nm) .

Q. How can structure-activity relationship (SAR) studies optimize 5-Cyclopropylfuran-2-carbaldehyde for antimicrobial applications?

- Methodological Answer : Synthesize derivatives by modifying:

- Cyclopropyl substituents : Introduce halogens (e.g., Cl, F) to enhance membrane permeability.

- Aldehyde position : Compare bioactivity of 2- vs. 3-carbaldehyde isomers.

Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC assays). Reference compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid (MIC = 8 µg/mL) provide benchmarks .

Q. What experimental designs resolve contradictions in reported reactivity of the cyclopropane ring under acidic conditions?

- Methodological Answer : Conduct kinetic studies using HCl (0.1–1 M) in THF/water (1:1) at 25°C. Monitor ring-opening via H NMR (disappearance of cyclopropyl protons) and track byproducts (e.g., diols). Compare with DFT calculations (B3LYP/6-31G*) to identify transition states and validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.